A Comprehensive Technical Guide to the Synthesis of Disodium Azelate from Azelaic Acid
A Comprehensive Technical Guide to the Synthesis of Disodium Azelate from Azelaic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of disodium azelate, the disodium salt of azelaic acid. The primary method involves a straightforward acid-base neutralization reaction. This document details the chemical principles, experimental protocols, and key physicochemical properties of the compounds involved, tailored for a scientific audience.
Introduction and Background
Azelaic acid (nonanedioic acid) is a naturally occurring saturated dicarboxylic acid found in grains and produced industrially through the ozonolysis or oxidative cleavage of oleic acid.[1] While azelaic acid itself is utilized in dermatology for treating acne and hyperpigmentation, its limited solubility in water (2.1 g/L at 20°C) can pose formulation challenges.[2]
Conversion to its salt form, disodium azelate, significantly enhances water solubility (~180 g/L), making it a valuable compound for various applications.[3] Disodium azelate is employed as a viscosity-controlling agent, emulsifier, and hydrotrope in cosmetic and pharmaceutical formulations.[1][4] The synthesis is achieved through the neutralization of azelaic acid's two carboxylic acid groups with a sodium base, most commonly sodium hydroxide.[1][2][4]
Synthesis Pathway: Neutralization Reaction
The core of the synthesis is the acid-base neutralization reaction between the diprotic azelaic acid and sodium hydroxide (NaOH). Both carboxylic acid protons are removed by the hydroxide ions, forming the disodium salt and water. The reaction proceeds in two stages, corresponding to the two pKa values of azelaic acid (pKa1 = 4.55, pKa2 = 5.50).[3]
Caption: Chemical reaction for the synthesis of disodium azelate.
Physicochemical and Stoichiometric Data
The following tables summarize key quantitative data for the reactants and the product, as well as the necessary stoichiometry for the reaction.
Table 1: Physicochemical Properties of Compounds
| Property | Azelaic Acid | Sodium Hydroxide | Disodium Azelate |
| Molecular Formula | C₉H₁₆O₄ | NaOH | C₉H₁₄Na₂O₄[1][4] |
| Molecular Weight ( g/mol ) | 188.22 | 40.00 | 232.18[1][4][5] |
| Appearance | White crystalline powder | White solid (pellets, flakes) | White to pale yellow powder[1][4] |
| Water Solubility | 2.1 g/L (20°C)[2] | ~1000 g/L (20°C) | Highly soluble (~180 g/L)[1][3] |
| Melting Point (°C) | ~106.5 | 318 | ~106[4] |
Table 2: Reaction Stoichiometry
| Reactant / Product | Molar Mass ( g/mol ) | Molar Ratio | Mass Ratio (Normalized to 1g Azelaic Acid) |
| Azelaic Acid | 188.22 | 1 | 1.000 g |
| Sodium Hydroxide | 40.00 | 2 | 0.425 g |
| Disodium Azelate | 232.18 | 1 | 1.233 g |
| Water | 18.02 | 2 | 0.191 g |
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for synthesizing disodium azelate.
4.1 Materials and Reagents
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Azelaic Acid (C₉H₁₆O₄), high purity
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Sodium Hydroxide (NaOH), analytical grade
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Deionized Water (H₂O)
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pH meter or pH indicator strips
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Stir plate and magnetic stir bar
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Heating mantle or water bath
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Beakers and graduated cylinders
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Rotary evaporator (optional, for efficient drying)
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Crystallizing dish
4.2 Experimental Workflow
Caption: Experimental workflow for disodium azelate synthesis.
4.3 Step-by-Step Procedure
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Dissolution of Azelaic Acid:
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Weigh a desired amount of azelaic acid (e.g., 18.82 g, 0.1 mol) and place it in a beaker of appropriate size.
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Add a sufficient volume of deionized water to dissolve the acid upon heating. A starting point is typically 200-300 mL.
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Gently heat the mixture to between 50–60°C using a water bath or heating mantle while stirring continuously with a magnetic stir bar.[1] Continue heating and stirring until all the azelaic acid has dissolved.
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Preparation of Sodium Hydroxide Solution:
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Calculate the stoichiometric amount of sodium hydroxide required. Based on the 1:2 molar ratio, 0.2 mol of NaOH is needed for 0.1 mol of azelaic acid (i.e., 8.00 g).
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Carefully weigh the NaOH and dissolve it in a separate beaker containing a small amount of deionized water (e.g., 50-100 mL). Note: This dissolution is exothermic.
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Neutralization:
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Allow the azelaic acid solution to cool slightly, but maintain a warm temperature to ensure it remains in solution.
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Slowly and incrementally add the aqueous sodium hydroxide solution to the stirring azelaic acid solution.[1]
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Monitor the pH of the reaction mixture continuously. The target pH for complete neutralization to the disodium salt is between 7.0 and 7.5.[1]
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Isolation and Crystallization:
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Once the target pH is reached and stable, the neutralization is complete. The resulting clear solution contains dissolved disodium azelate.
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Transfer the solution to an evaporation apparatus. The water is typically removed under reduced pressure using a rotary evaporator to yield the product as a white crystalline solid.[1]
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Alternatively, the solution can be placed in a crystallizing dish and heated gently in an oven or left in a desiccator to evaporate the solvent.
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Drying and Storage:
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Collect the resulting white to pale-yellow solid.
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Ensure the product is completely dry by placing it in a desiccator under vacuum for several hours.
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Store the final disodium azelate product in a tightly sealed container to protect it from moisture.
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Conclusion
The synthesis of disodium azelate from azelaic acid is a robust and high-yielding process based on fundamental acid-base chemistry. By carefully controlling the stoichiometry and pH, azelaic acid can be efficiently converted into its highly water-soluble disodium salt. This enhances its utility in a wide range of aqueous formulations, making it a versatile ingredient for the pharmaceutical and cosmetic industries. The detailed protocol and data provided herein serve as a comprehensive resource for professionals engaged in chemical synthesis and drug development.
